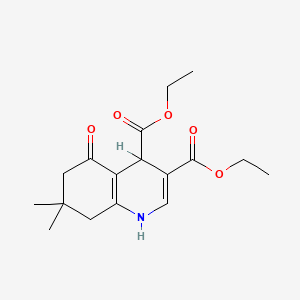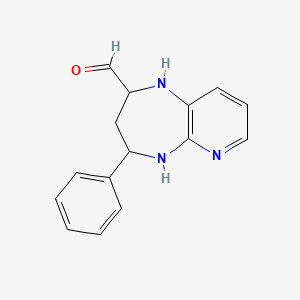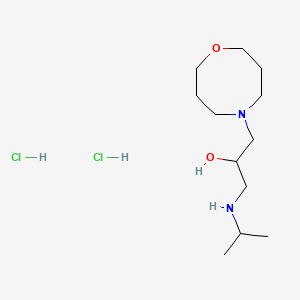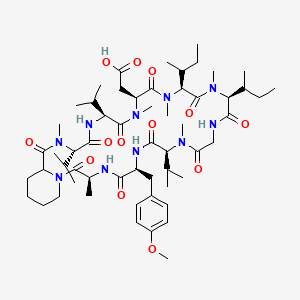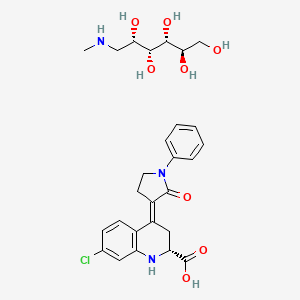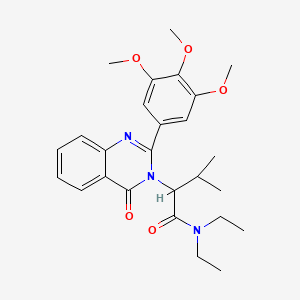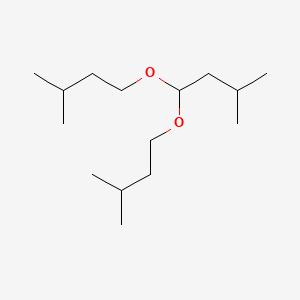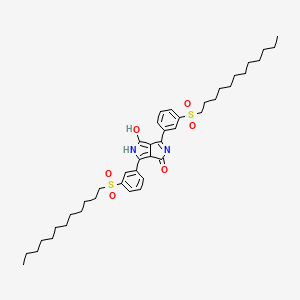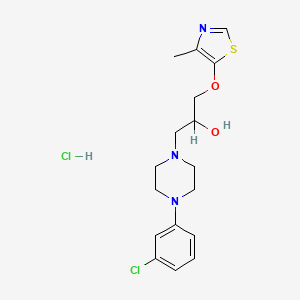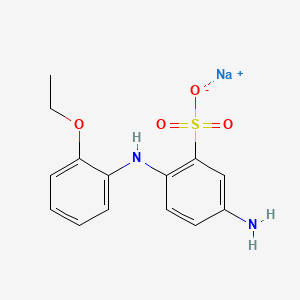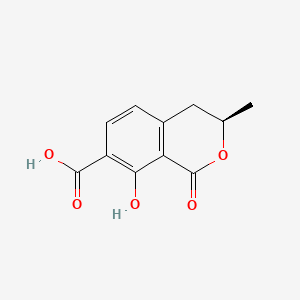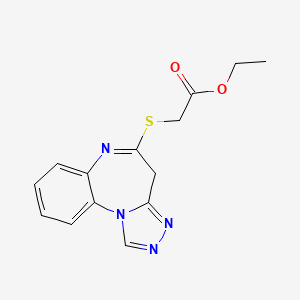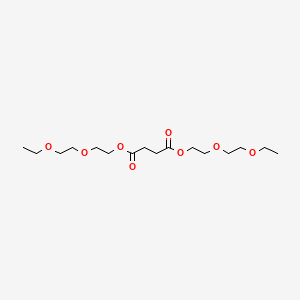
Bis-ethoxydiglycol succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-ethoxydiglycol succinate is a chemical compound with the molecular formula C16H30O8. It is commonly used in various industrial and cosmetic applications due to its properties as a humectant, skin conditioning agent, and solvent . The compound is known for its ability to retain moisture and improve the texture of formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-ethoxydiglycol succinate is synthesized through the esterification of succinic acid with ethoxydiglycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where succinic acid and ethoxydiglycol are combined in the presence of a catalyst. The reaction mixture is heated and stirred continuously to achieve optimal yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-ethoxydiglycol succinate primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed by the reaction of succinic acid with ethoxydiglycol. Hydrolysis, on the other hand, involves the breakdown of the ester bond in the presence of water, leading to the formation of succinic acid and ethoxydiglycol .
Common Reagents and Conditions
Esterification: Succinic acid, ethoxydiglycol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Esterification: this compound.
Hydrolysis: Succinic acid and ethoxydiglycol.
Wissenschaftliche Forschungsanwendungen
Bis-ethoxydiglycol succinate has a wide range of applications in scientific research and industry:
Cosmetics: Used as a humectant and skin conditioning agent in various skincare products.
Pharmaceuticals: Employed as a solvent and excipient in drug formulations.
Chemical Research: Utilized in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Industrial Applications: Applied in the production of coatings, adhesives, and other polymer-based products.
Wirkmechanismus
The mechanism of action of bis-ethoxydiglycol succinate is primarily related to its ability to interact with water molecules. As a humectant, it attracts and retains moisture, which helps to maintain the hydration of the skin and other surfaces. In pharmaceutical formulations, it acts as a solvent, enhancing the solubility and stability of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethoxydiglycol: A glycol ether used as a solvent and humectant.
Succinic Acid: A dicarboxylic acid used in the synthesis of various esters and as a chemical intermediate.
Diethylene Glycol: A glycol used as a solvent and in the production of resins and plasticizers.
Uniqueness
Bis-ethoxydiglycol succinate is unique due to its dual functionality as both a humectant and a solvent. This makes it particularly valuable in cosmetic and pharmaceutical formulations where both moisture retention and solubility enhancement are desired .
Eigenschaften
CAS-Nummer |
828918-62-3 |
|---|---|
Molekularformel |
C16H30O8 |
Molekulargewicht |
350.40 g/mol |
IUPAC-Name |
bis[2-(2-ethoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C16H30O8/c1-3-19-7-9-21-11-13-23-15(17)5-6-16(18)24-14-12-22-10-8-20-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
MGQKBAKCRHGMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


